Lipophilicity (SlogP) Comparison Against Unsubstituted and Methyl‑substituted Analogs
The target compound possesses a computed SlogP of 2.67 [1]. The closest unsubstituted analog, 3-(piperidin-4-yloxy)pyridazine (CAS 1225227-36-0), has a calculated SlogP of 0.52 [2], a difference of 2.15 log units. A para‑tolyl sulfonamide analog (replacing tert‑butyl with methyl) is predicted to have SlogP ≈1.8 . The 40‑fold increase in predicted partition coefficient relative to the parent pyridazine-ether implies substantially higher membrane permeability and blood‑brain barrier penetration potential [3].
| Evidence Dimension | Computed lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 2.67 |
| Comparator Or Baseline | 3-(Piperidin-4-yloxy)pyridazine: SlogP = 0.52; 4‑tolyl analog: SlogP ≈1.8 |
| Quantified Difference | ΔSlogP = +2.15 (vs. parent); +0.87 (vs. tolyl) |
| Conditions | MMsINC/PubChem computed descriptors, neutral species |
Why This Matters
Higher lipophilicity is a prerequisite for CNS penetration and intracellular target engagement; the tert‑butyl analog is the only member of this series predicted to fall within the optimal CNS drug space (logP 2–4).
- [1] MMsINC Database, computed SlogP for CAS 1797186-77-6. View Source
- [2] PubChem, Compound Summary for CID 44119464 (3-(piperidin-4-yloxy)pyridazine). Computed LogP = 0.52. View Source
- [3] Pajouhesh H, Lenz GR. NeuroRx. 2005 Oct;2(4):541‑53. CNS drug design guidelines. View Source
